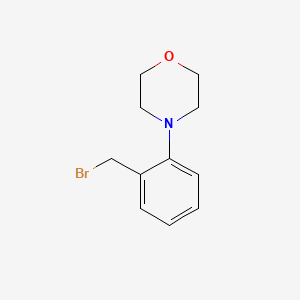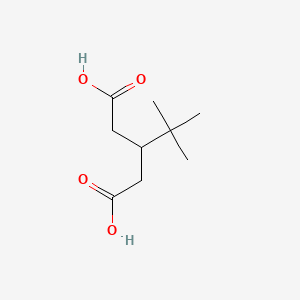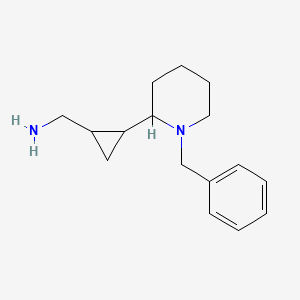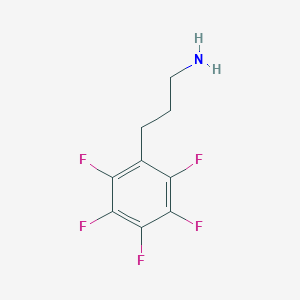
3-(Perfluorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Perfluorophenyl)propan-1-amine is an organic compound characterized by the presence of a perfluorinated phenyl group attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorophenyl)propan-1-amine typically involves the nucleophilic substitution of a perfluorinated benzene derivative with a suitable amine precursor. One common method is the reaction of 3-bromopropan-1-amine with perfluorobenzene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the perfluorinated aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Perfluorophenyl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The perfluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted perfluorophenyl derivatives.
Applications De Recherche Scientifique
3-(Perfluorophenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Perfluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The perfluorinated phenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpropylamine: Lacks the perfluorinated aromatic ring, resulting in different chemical properties and reactivity.
3-(4-Fluorophenyl)propan-1-amine: Contains a single fluorine atom on the phenyl ring, leading to distinct electronic and steric effects.
3-(Trifluoromethyl)phenylpropan-1-amine:
Uniqueness
3-(Perfluorophenyl)propan-1-amine is unique due to the presence of the fully perfluorinated phenyl group, which imparts exceptional stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H8F5N |
|---|---|
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
3-(2,3,4,5,6-pentafluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H8F5N/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h1-3,15H2 |
Clé InChI |
WBQZHSXXFKPORK-UHFFFAOYSA-N |
SMILES canonique |
C(CC1=C(C(=C(C(=C1F)F)F)F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13583574.png)
amine](/img/structure/B13583580.png)
![2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)
![tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B13583595.png)
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)
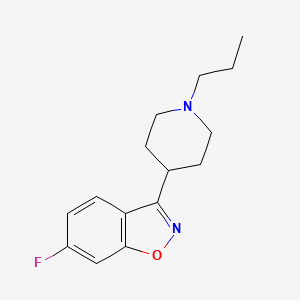
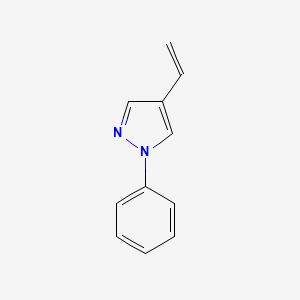
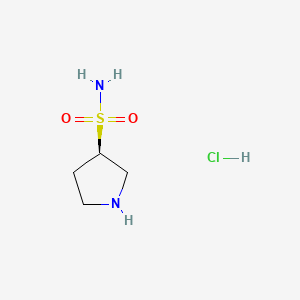

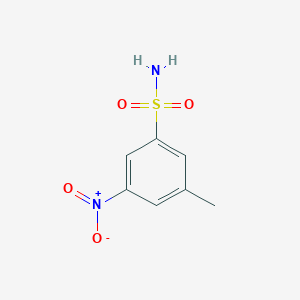
aminehydrochloride](/img/structure/B13583647.png)
